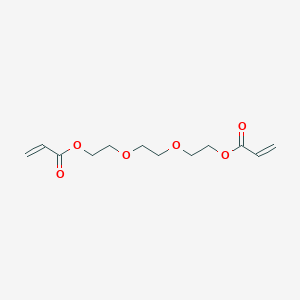

Triethylene glycol diacrylate

Descripción

Propiedades

IUPAC Name |

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQDDHNZXOAFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-30-8 |

Source

|

| Record name | 2-Propenoic acid, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051780 |

Source

|

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber liquid; [AIHA] |

Source

|

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00289 [mmHg] |

Source

|

| Record name | Triethylene glycol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1680-21-3 |

Source

|

| Record name | Light Acrylate 3EG-A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediylbis(oxy-2,1-ethanediyl) diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A0FXS2UOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetra(ethylene glycol) Diacrylate (TEGDA) Monomer for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of tetra(ethylene glycol) diacrylate (TEGDA), a versatile monomer widely utilized in the fields of polymer chemistry, materials science, and drug delivery. This document is intended for researchers, scientists, and professionals involved in drug development and related areas.

Core Properties of TEGDA Monomer

Tetra(ethylene glycol) diacrylate, often abbreviated as TEGDA, is a key crosslinking monomer known for its flexibility and reactivity.[1] Its molecular structure features a tetraethylene glycol core functionalized with acrylate groups at both ends, which enables efficient crosslinking upon exposure to stimuli like UV radiation.[1]

Chemical Structure

The chemical structure of TEGDA is central to its functionality, providing a flexible spacer and two reactive acrylate groups for polymerization.

Chemical Name: 2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate

SMILES: C=CC(=O)OCCOCCOCCOCCOC(=O)C=C

InChI: InChI=1S/C14H22O7/c1-3-13(15)20-11-9-18-7-5-17-6-8-19-10-12-21-14(16)4-2/h3-4H,1-2,5-12H2

Quantitative Data Summary

The following table summarizes the key quantitative properties of the TEGDA monomer.

| Property | Value |

| Molecular Formula | C₁₄H₂₂O₇ |

| Molecular Weight | 302.32 g/mol |

| CAS Number | 17831-71-9 |

| Appearance | Pale yellow liquid |

| Density | 1.11 g/mL at 25 °C |

| Boiling Point | 381.5°C at 760 mmHg |

| Flash Point | >110°C |

| Solubility in Water | Insoluble |

| Refractive Index | 1.461 |

| Viscosity | 10 - 20 cPs |

Synthesis and Polymerization

TEGDA is typically synthesized through the esterification of tetraethylene glycol with acrylic acid or its derivatives.[1] The reaction conditions, catalysts, and purification processes are carefully controlled to achieve high purity and yield.[1]

General Synthesis Workflow

The synthesis of TEGDA-based materials, such as hydrogels for drug delivery, follows a general workflow that involves the polymerization of the TEGDA monomer in the presence of a photoinitiator and a drug, followed by crosslinking.

Experimental Protocols

This protocol describes the fabrication of high-aspect-ratio microneedles using photopolymerization of TEGDA.[2]

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA, molecular weight: 250, 575, or 700 g/mol )

-

Photoinitiator (PI), such as 2-hydroxy-2-methylpropiophenone (Darocur 1173), 1-hydroxycyclohexyl phenyl ketone (Irgacure 184), or 2,2-dimethoxy-2-phenyl acetophenone (Irgacure 651)

-

Polydimethylsiloxane (PDMS)

-

Polyethylene terephthalate (PET) film

-

Ethanol

Procedure:

-

Prepare the prepolymer solution by mixing PEGDA with 5 wt% of the chosen photoinitiator.

-

Fill a PDMS chamber with the prepolymer solution and cover it with a thin PET film.

-

Expose the prepolymer within the PDMS chamber to UV light through a photomask to initiate photopolymerization and solidify the material.

-

After polymerization, detach the PDMS chamber from the PET film, which now has the microneedles bonded to it.

-

Wash the fabricated microneedle array with ethanol to remove any uncured prepolymer.

This protocol outlines the synthesis of TEGDA-based hydrogels via free radical polymerization for potential use in drug delivery.[3]

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) macromers

-

Redox initiators (e.g., ferrous gluconate/t-butyl hydroperoxide) or photochemical initiators (e.g., α,α-dimethoxy-α-phenylacetophenone - Irgacure 651®)

-

(Optional) Co-monomer such as N-vinyl-2-pyrrolidone (NVP)

Procedure:

-

Synthesize poly(ethylene glycol)-co-poly(lactide) diacrylate macromers with desired PEG molecular weights and lactate content.

-

Dissolve the macromers in a suitable buffer or solvent.

-

For redox-initiated polymerization: Add the ferrous gluconate and t-butyl hydroperoxide solutions to the macromer solution to initiate polymerization.

-

For photochemical polymerization: Add the photoinitiator (e.g., Irgacure 651®) and, if necessary, the co-monomer (NVP) to the macromer solution. Expose the solution to UV light to initiate polymerization.

-

Allow the polymerization to proceed to form the hydrogel.

-

The extent of polymerization can be monitored by measuring the compressive modulus of the resulting hydrogel.

Applications in Research and Drug Development

TEGDA is a highly versatile monomer with numerous applications in biomedical research and drug development due to its biocompatibility and tunable properties.

Drug Delivery Systems

Photocrosslinked TEGDA hydrogels are extensively investigated for controlled drug release.[4] The crosslink density of the hydrogel network, which can be controlled by the molecular weight of the TEGDA and the polymerization conditions, governs the release rate of encapsulated drugs.[4] These systems have shown promise for the sustained delivery of both small molecules and larger therapeutic proteins.[4][5]

Tissue Engineering

In tissue engineering, TEGDA-based hydrogels serve as scaffolds that can mimic the extracellular matrix.[6] Their properties can be tailored to support cell adhesion, proliferation, and differentiation.[6] The ability to create micropatterned surfaces on TEGDA hydrogels allows for the spatial control of cell growth and tissue formation.[7]

Solid-Phase Peptide Synthesis

TEGDA has been used as a crosslinking agent to create polystyrene-based resins for solid-phase peptide synthesis.[8] These resins exhibit excellent swelling properties in a variety of solvents, facilitating the efficient synthesis of peptides.[8]

Experimental Workflow for Micropatterning

The following diagram illustrates a typical workflow for creating micropatterned TEGDA hydrogels for applications such as guided cell growth.

References

- 1. TEGDA monomer - Triethylene Glycol Diacrylate for Coatings & Inks [sinocurechem.com]

- 2. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Photopolymerized Microparticles Based on PEGDA Using Microfluidic Devices. Part 1. Initial Gelation Time and Mechanical Properties of the Material | MDPI [mdpi.com]

- 6. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. ias.ac.in [ias.ac.in]

A Guide to the Laboratory Synthesis and Purification of Triethylene Glycol Diacrylate (TEGDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triethylene glycol diacrylate (TEGDA) for laboratory applications. The document details the prevalent synthesis methodology, a step-by-step purification protocol, and the analytical techniques for quality assessment. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility.

Introduction

This compound (TEGDA) is a difunctional monomer widely utilized in the formulation of polymers for various applications, including hydrogels for drug delivery and tissue engineering, as well as in coatings, adhesives, and inks. Its low viscosity, high reactivity, and the flexibility it imparts to the resulting polymer make it a valuable crosslinking agent. For research and development, particularly in the biomedical and pharmaceutical fields, the purity of TEGDA is critical to ensure predictable material properties and biocompatibility. This guide outlines a reliable method for the synthesis and subsequent purification of TEGDA on a laboratory scale.

Synthesis of this compound

The most common and cost-effective method for synthesizing TEGDA in a laboratory setting is the direct esterification of triethylene glycol (TEG) with acrylic acid. This reaction is typically catalyzed by a strong acid and requires the removal of water to drive the reaction to completion. To prevent the premature polymerization of the acrylate monomers, a polymerization inhibitor is essential.

Chemical Reaction Pathway

The esterification reaction proceeds as follows:

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol: Esterification

This protocol is based on typical laboratory procedures for direct esterification.

Materials:

-

Triethylene glycol (TEG)

-

Acrylic acid

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Hydroquinone (HQ) or 4-methoxyphenol (MEHQ) (polymerization inhibitor)

-

Toluene (solvent for azeotropic water removal)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus with a condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, thermometer, and the Dean-Stark apparatus fitted with a condenser.

-

Charging Reactants: To the flask, add triethylene glycol, toluene (approximately 50-90% of the total mass of reactants), acrylic acid (a slight molar excess, e.g., 2.1 to 2.2 moles per mole of TEG), the acid catalyst, and the polymerization inhibitor.

-

Reaction: Heat the mixture to reflux (typically 80-110°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected in the trap. The reaction is considered complete when water evolution ceases, or the acid value of the reaction mixture drops to a target level (e.g., < 5 mg KOH/g).

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Typical Reaction Parameters

| Parameter | Value/Range | Purpose |

| Molar Ratio (Acrylic Acid:TEG) | 2.1:1 to 2.2:1 | Drives the reaction towards the di-ester product. |

| Catalyst (p-TSA) | 1-2% w/w of reactants | Speeds up the esterification reaction. |

| Inhibitor (HQ/MEHQ) | 200-500 ppm | Prevents premature polymerization of acrylates. |

| Solvent | Toluene or Cyclohexane | Forms an azeotrope with water for its removal. |

| Temperature | 80 - 110 °C | Provides energy for the reaction to proceed. |

| Reaction Time | 4 - 8 hours | Dependant on scale and reaction conditions. |

| Expected Yield | 75 - 92% | Varies with reaction conditions and purification efficiency.[1] |

Purification of this compound

Post-synthesis, the crude product contains unreacted starting materials, catalyst, inhibitor, and solvent. A multi-step purification process is necessary to obtain high-purity TEGDA.

Purification Workflow

Caption: Experimental workflow for the purification of TEGDA.

Detailed Purification Protocol

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add a 5-10% aqueous solution of sodium carbonate or sodium hydroxide and shake gently.[1] Release the pressure frequently. Continue adding the basic solution until the aqueous layer is neutral or slightly basic (pH 7-8). Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with a 20% aqueous sodium chloride (brine) solution and then with deionized water.[1] Repeat the water wash until the aqueous layer is neutral. These washes help to remove residual salts and water-soluble impurities.

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filtration: Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Vacuum Distillation: This is the most critical step for obtaining high-purity TEGDA. Add a small amount of a high-boiling point polymerization inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol) to the flask.[2] Assemble a vacuum distillation apparatus and carefully distill the crude TEGDA under reduced pressure. The boiling point of TEGDA is greater than 300°C at atmospheric pressure, but it can be distilled at lower temperatures under vacuum, which prevents thermal degradation and polymerization.[3] Collect the fraction that corresponds to the boiling point of TEGDA at the applied pressure.

Purification Specifications

| Parameter | Specification | Method/Purpose |

| Neutralization pH | 7 - 8 | Ensures complete removal of acidic components. |

| Washing | 2-3 times with brine/water | Removes salts and water-soluble impurities. |

| Vacuum Pressure | < 10 mmHg | Lowers the boiling point to prevent degradation. |

| Distillation Temperature | ~160-170 °C at 1-2 mmHg | Corresponds to the boiling point of TEGDA under vacuum. |

| Final Purity | > 98% | Assessed by GC analysis.[3] |

| Acid Content | ≤ 0.02% | Determined by titration.[3] |

| Moisture Content | ≤ 0.2% | Karl Fischer titration.[3] |

| Color (APHA) | ≤ 30 | Visual comparison or spectrophotometry.[3] |

Analytical Characterization

To confirm the identity and purity of the synthesized TEGDA, several analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing the purity of TEGDA and identifying any impurities.

Typical GC-MS Parameters:

| Parameter | Value/Example |

| GC Column | SPB®-624 Capillary GC Column (or similar) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Example: 50°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| MS Ionization | Electron Impact (EI) |

| Mass Range | m/z 40-400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized TEGDA.

¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~6.4 | dd | =CH₂ (trans to C=O) |

| ~6.1 | dd | =CH₂ (cis to C=O) |

| ~5.8 | dd | -CH= |

| ~4.3 | t | -COO-CH₂- |

| ~3.7 | t | -CH₂-O-CH₂- (adjacent to ester) |

| ~3.65 | s | -O-CH₂-CH₂-O- (central) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the TEGDA molecule.

Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950 | C-H stretch | Aliphatic |

| ~1725 | C=O stretch | Ester |

| ~1635 | C=C stretch | Alkene |

| ~1410 | =CH₂ scissoring | Alkene |

| ~1190 | C-O stretch | Ester |

| ~810 | =CH₂ wag | Alkene |

Safety Considerations

-

Acrylic acid is corrosive and has a pungent odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acrylates are sensitizers and can cause skin irritation. Avoid direct contact with the skin.

-

Toluene is flammable and toxic. Work in a fume hood and away from ignition sources.

-

Vacuum distillation poses an implosion risk. Use appropriate glassware that is free of cracks and stars, and use a safety shield.

By following this guide, researchers can reliably synthesize and purify high-quality this compound for their laboratory needs, ensuring the integrity and reproducibility of their experimental results.

References

A Technical Guide to the Spectroscopic Analysis of Triethylene Glycol Diacrylate (TEGDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylene glycol diacrylate (TEGDA), a common crosslinking agent used in the synthesis of hydrogels and other polymers for biomedical and drug delivery applications. This document details Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) data, outlines experimental protocols for acquiring this data, and presents a typical experimental workflow for the polymerization of TEGDA.

Spectroscopic Data of this compound

The following sections present the available and predicted spectroscopic data for TEGDA. It is important to note that while extensive data is available for the related compound triethylene glycol dimethacrylate (TEGDMA), fully assigned, publicly accessible datasets for this compound (TEGDA) are less common. The data presented herein is a combination of database information and theoretical predictions based on the molecular structure.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of TEGDA.

¹H NMR Spectroscopy Data (Predicted)

The following table outlines the predicted proton NMR (¹H NMR) chemical shifts for TEGDA. These predictions are based on the known structure and typical chemical shifts for similar functional groups.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 6.42 | dd | 2H | =CH₂ (trans to C=O) |

| 6.14 | dd | 2H | =CH- (geminal) |

| 5.86 | dd | 2H | =CH₂ (cis to C=O) |

| 4.29 | t | 4H | -O-CH₂-CH₂-O-C=O |

| 3.75 | t | 4H | -O-CH₂-CH₂-O-C=O |

| 3.68 | s | 4H | -O-CH₂-CH₂-O- |

¹³C NMR Spectroscopy Data

The following table presents the ¹³C NMR chemical shifts for TEGDA.[1] Please note that these are unassigned shifts from a spectral database.

| Chemical Shift (δ) ppm |

| 166.0 |

| 131.1 |

| 128.2 |

| 70.4 |

| 69.0 |

| 63.8 |

FTIR spectroscopy is used to identify the functional groups present in TEGDA. The following table lists the characteristic absorption bands expected for the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925 - 2850 | Medium-Strong | C-H stretch (alkane) |

| 1725 | Strong | C=O stretch (ester) |

| 1635 | Medium | C=C stretch (alkene) |

| 1410 | Medium | =C-H in-plane bend |

| 1270 - 1200 | Strong | C-O stretch (ester) |

| 1190 | Strong | C-O-C stretch (ether) |

| 810 | Medium | =C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound (liquid monomer)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. In a clean, dry vial, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. b. Thoroughly mix the solution to ensure homogeneity. c. Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: a. Set the spectral width to approximately 12-15 ppm. b. Use a 30-degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. e. Process the data by applying a Fourier transform, phase correction, and baseline correction. f. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

¹³C NMR Acquisition: a. Switch the spectrometer to the ¹³C nucleus frequency. b. Set the spectral width to approximately 200-220 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. f. Process the data similarly to the ¹H spectrum and reference the CDCl₃ peak to 77.16 ppm.

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

-

This compound (liquid monomer)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition: a. Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or ethanol and allowing it to dry completely. b. Acquire a background spectrum. This will subtract the absorbance of the air and the ATR crystal from the sample spectrum.

-

Sample Application: a. Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Spectrum Acquisition: a. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. b. Set the spectral range from 4000 to 400 cm⁻¹. c. Set the resolution to 4 cm⁻¹.

-

Data Processing and Analysis: a. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

-

Cleaning: a. After the measurement, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

Visualization of Experimental Workflow

The primary application of this compound is as a crosslinker in polymerization reactions, often initiated by UV light or a chemical initiator, to form hydrogels. The following diagram illustrates a typical experimental workflow for this process.

References

Solubility of Triethylene Glycol Diacrylate in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Triethylene Glycol Diacrylate (TREGDA) in common laboratory solvents. Understanding the solubility characteristics of this difunctional acrylate monomer is essential for its effective application in areas such as polymer synthesis, coatings, adhesives, 3D printing resins, and biomedical materials. Due to the limited availability of precise quantitative data in public literature, this guide synthesizes qualitative information, data from analogous compounds, and provides standardized methodologies for experimental solubility determination.

Core Concepts: Solubility and Miscibility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The extent of the solubility of a substance in a specific solvent is measured as the saturation concentration, where adding more solute does not increase the concentration of the solution.

Miscibility , in contrast, is the property of two substances to mix in all proportions, forming a homogeneous solution. This term is most often applied to liquids. For the practical purposes of this guide, solvents are categorized as "miscible" with TREGDA where they are expected to form a single, clear liquid phase under standard laboratory conditions.

Quantitative and Qualitative Solubility Data of TREGDA

Precise quantitative solubility values for TREGDA in a wide range of organic solvents are not extensively reported in publicly available literature. However, based on technical data sheets, safety data, and information on structurally similar compounds, a general solubility profile can be established. The following table summarizes the available data and provides an inferred solubility profile.

| Solvent Class | Solvent | Chemical Formula | Solubility/Miscibility of TREGDA | Notes |

| Water | Water | H₂O | Sparingly Soluble[1] | One source notes good solubility in water, which may refer to specific formulations or grades.[2] TREGDA's hydrophilic nature suggests some water solubility.[3] |

| Alcohols | Ethanol | C₂H₅OH | Good Solubility/Miscible | Generally stated to be soluble in alcohols.[2] The related compound, TEGDMA, is soluble at >10% in ethanol.[4] |

| Methanol | CH₃OH | Good Solubility/Miscible | The related compound, TEGDMA, is soluble in methanol.[3] | |

| Isopropanol | C₃H₈O | Good Solubility/Miscible | Inferred from general statements about alcohol miscibility for similar acrylates. | |

| Ketones | Acetone | C₃H₆O | Good Solubility/Miscible[2] | The related compound, TEGDMA, is soluble at >10% in acetone.[4] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Good Solubility/Miscible | Inferred from general statements about ketone miscibility. | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Good Solubility/Miscible | THF is a common solvent for dissolving acrylic polymers and monomers.[5] |

| Diethyl Ether | (C₂H₅)₂O | Good Solubility/Miscible | Inferred from general statements about ether miscibility for similar acrylates. | |

| Esters | Ethyl Acetate | C₄H₈O₂ | Good Solubility/Miscible | Inferred from general statements about ester miscibility for similar acrylates. |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Good Solubility/Miscible | DMF is a polar aprotic solvent known to dissolve many organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Good Solubility/Miscible | DMSO is a powerful polar aprotic solvent. |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Good Solubility/Miscible | Lauryl acrylate, another acrylate monomer, is soluble in toluene.[6] |

| Chlorinated Solvents | Dichloromethane (DCM) | CH₂Cl₂ | Good Solubility/Miscible | Dichloromethane is effective at dissolving polyacrylate adhesives to release residual monomers.[7] |

| Chloroform | CHCl₃ | Good Solubility/Miscible | The related compound, TEGDMA, is soluble in chloroform.[3] | |

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Poorly Soluble/Immiscible | As a relatively polar molecule, TREGDA is expected to have low solubility in non-polar aliphatic hydrocarbons. |

| Heptane | C₇H₁₆ | Poorly Soluble/Immiscible | Similar to hexane, low solubility is expected. |

Disclaimer: The information in this table, particularly for solvents without direct citations, is based on chemical principles and data from similar compounds. For critical applications, experimental verification is strongly recommended.

Experimental Protocols for Solubility Determination

The following protocols outline general methods for determining the qualitative miscibility and quantitative solubility of TREGDA in a laboratory setting.

Method 1: Qualitative Miscibility Assessment

This method provides a rapid visual determination of whether TREGDA is miscible in a given solvent.

1. Materials:

- This compound (TREGDA)

- Test solvents

- Small glass vials (e.g., 4 mL) with caps

- Pipettes or graduated cylinders

2. Procedure: a. Label three vials for each solvent to be tested. b. In separate vials, prepare TREGDA:solvent mixtures in various volume ratios (e.g., 1:9, 1:1, and 9:1). c. For each ratio, add the appropriate volume of solvent and then TREGDA to the vial. d. Securely cap the vials and vortex or shake vigorously for 30-60 seconds. e. Allow the vials to stand at a controlled temperature (e.g., 25 °C) for at least 24 hours. f. Visually inspect the vials for clarity, phase separation, or the presence of cloudiness (turbidity). g. Interpretation of Results:

- Miscible: A single, clear, homogeneous liquid phase is observed in all ratios.

- Partially Miscible: Two distinct liquid phases are observed, or the solution is cloudy.

- Immiscible: Two distinct liquid phases are clearly visible.

Method 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of TREGDA in a solvent at a specific temperature.

1. Materials:

- TREGDA

- Solvent of interest

- Scintillation vials or flasks with tight-sealing caps

- Analytical balance

- Temperature-controlled shaker or water bath

- Syringe filters (e.g., 0.45 µm PTFE)

- Pre-weighed glass beakers or aluminum pans

- Vacuum oven or desiccator

2. Procedure: a. Add a known volume or mass of the solvent to a vial. b. Add an excess amount of TREGDA to the solvent to create a saturated solution. c. Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixture for at least 24-48 hours to ensure saturation is reached. e. After equilibration, allow the vial to sit undisturbed for several hours to let any undissolved TREGDA settle. f. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved material. g. Dispense the filtered, saturated solution into a pre-weighed beaker. h. Record the exact mass of the solution transferred. i. Place the beaker in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant weight of the TREGDA residue is achieved. j. Calculation:

- Solubility ( g/100 mL) = (Mass of TREGDA residue / Volume of aliquot taken) * 100

- Solubility (wt%) = (Mass of TREGDA residue / Mass of solution aliquot) * 100

Visualizing Experimental and Conceptual Frameworks

Diagrams created using Graphviz help to visualize the logical workflows and chemical principles discussed.

Caption: Workflow for quantitative solubility determination of TREGDA.

Caption: "Like Dissolves Like" principle for TREGDA solubility.

References

- 1. gestis-database.dguv.de [gestis-database.dguv.de]

- 2. sfdchem.com [sfdchem.com]

- 3. Triethylene glycol dimethacrylate CAS#: 109-16-0 [m.chemicalbook.com]

- 4. Triethylene Glycol Dimethacrylate | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 7. CN115902008A - Method for testing residual monomers in polyacrylate pressure-sensitive adhesive - Google Patents [patents.google.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Triethylene Glycol Diacrylate (TEGDA)

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol diacrylate (TEGDA) is a difunctional acrylate monomer increasingly utilized in research and development for the synthesis of polymers, hydrogels, and other advanced materials with applications in drug delivery, tissue engineering, and medical devices. While its versatility is advantageous, a thorough understanding of its potential health and safety hazards is paramount for ensuring a safe laboratory environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations, experimental protocols for hazard assessment, and emergency procedures for handling TEGDA in a research laboratory setting.

Hazard Identification and Classification

TEGDA is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for TEGDA:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

The corresponding hazard (H) and precautionary (P) statements are crucial for safe handling:

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of TEGDA is essential for risk assessment.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1680-21-3 | [2] |

| Molecular Formula | C₁₂H₁₈O₆ | [2] |

| Molar Mass | 258.27 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 266 °C | [2] |

| Density | 1.1 g/cm³ | [2] |

| Flash Point | > 100 °C | [2] |

| Solubility in Water | Sparingly soluble | [3] |

Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 500 - 996 mg/kg | [2] |

| LD50 | Mouse | Oral | 700 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 1,900 mg/kg | [2] |

| Skin Irritation | Rabbit | Dermal | Moderate (1% solution) | [2] |

| Eye Irritation | Rabbit | Ocular | Very strong | [2] |

Occupational Exposure Limits

While specific Threshold Limit Values (TLV) or Permissible Exposure Limits (PEL) for TEGDA have not been established by major regulatory bodies like OSHA or ACGIH, the American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL).

| Organization | Limit | Value | Notes |

| AIHA (WEEL) | 8-Hour TWA | 1 mg/m³ | Skin notation |

The "skin" notation indicates that skin absorption is a significant route of exposure.[4][5]

Signaling Pathways in TEGDA-Induced Skin Reactions

The skin irritation and sensitization caused by TEGDA and other acrylates are complex biological processes involving multiple cell types and signaling pathways. Understanding these pathways is crucial for developing mitigation strategies and alternative testing methods.

Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization by chemical haptens like TEGDA can be described by an Adverse Outcome Pathway (AOP), which outlines the key events from the initial molecular interaction to the final adverse effect.

Keratinocyte Activation and the Keap1-Nrf2-ARE Pathway

Upon exposure to electrophilic substances like TEGDA, keratinocytes, the primary cells of the epidermis, become activated. This activation involves the Keap1-Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant responses.

Dendritic Cell Activation and NF-κB Signaling

Pro-inflammatory signals from activated keratinocytes, such as IL-1α, trigger the activation and maturation of dendritic cells (Langerhans cells in the skin). This process is often mediated by the NF-κB signaling pathway, a central regulator of inflammation.

Experimental Protocols for Safety Assessment

Standardized in vitro and in vivo methods are available to assess the skin irritation and sensitization potential of chemicals like TEGDA. The following are summaries of key OECD test guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method uses a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[5][6]

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are pre-incubated in culture medium.

-

Test Chemical Application: A small volume or weight of the test chemical (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.[6]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Washing and Post-Incubation: The test chemical is thoroughly washed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).[6]

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt. The formazan is then extracted, and its optical density is measured.[6]

-

Classification: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[6]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance.[7]

Methodology:

-

Animal Selection and Grouping: Female mice (e.g., CBA/J strain) are divided into treatment groups (at least three concentrations of the test substance) and a vehicle control group. A positive control group is also included.

-

Test Substance Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine). After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter.

-

Calculation of Stimulation Index (SI): The proliferation in each treatment group is expressed as the mean disintegrations per minute (DPM) per mouse. The Stimulation Index (SI) is calculated by dividing the mean DPM of each treated group by the mean DPM of the vehicle control group.

-

Classification: A substance is classified as a skin sensitizer if the SI is ≥ 3.

Safe Handling and Storage in a Research Laboratory

Strict adherence to safe handling and storage protocols is essential to minimize the risk of exposure to TEGDA.

Engineering Controls

-

Ventilation: All work with TEGDA, especially when heating or creating aerosols, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where TEGDA is handled.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.5 mm). Inspect gloves for any signs of degradation or perforation before and during use.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Lab Coat: A buttoned, full-length lab coat should be worn at all times.

-

Respiratory Protection: If there is a potential for inhalation of vapors or aerosols that cannot be controlled by engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where TEGDA is handled.

-

Use a designated area for working with TEGDA.

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly with soap and water after handling.

Storage Requirements

-

Store TEGDA in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

The recommended storage temperature is between 2 to 8 °C.[3]

-

Store in the original, tightly sealed container.

-

Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.

-

TEGDA may polymerize if exposed to heat, light, or contaminants. Commercial products often contain an inhibitor (e.g., 4-methoxyphenol) to prevent polymerization.[3] The loss of this inhibitor can lead to hazardous polymerization.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation or a rash develops.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Minor Spills (in a fume hood):

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood):

-

Evacuate the area immediately.

-

Alert others in the vicinity and the laboratory supervisor.

-

If the spill is flammable, eliminate all ignition sources.

-

From a safe distance, and if trained to do so, attempt to contain the spill.

-

Contact the institution's emergency response team.

-

Fire Fighting Measures

-

TEGDA is a combustible liquid.[3]

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

Cool containers exposed to fire with water spray to prevent pressure buildup and potential rupture.

Conclusion

This compound is a valuable monomer for a wide range of research applications. However, its potential to cause skin and eye irritation, as well as skin sensitization, necessitates a comprehensive understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with handling TEGDA and maintain a safe and healthy laboratory environment. Continuous vigilance, proper training, and a commitment to safety are the cornerstones of responsible chemical research.

References

- 1. fishersci.com [fishersci.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. gestis-database.dguv.de [gestis-database.dguv.de]

- 4. tera.org [tera.org]

- 5. tera.org [tera.org]

- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 7. gestis-database.dguv.de [gestis-database.dguv.de]

An In-depth Technical Guide to Triethylene Glycol Diacrylate (CAS 1680-21-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triethylene glycol diacrylate (TEGDA), a difunctional monomer with significant applications in polymer science, biomaterials, and drug delivery systems. This document details its physicochemical properties, safety information, polymerization behavior, and biological activity, offering detailed experimental protocols and visual workflows for researchers.

Core Properties and Safety Information

This compound is a low-viscosity, high-reactivity monomer primarily used as a crosslinking agent. Its structure, featuring two terminal acrylate groups connected by a flexible triethylene glycol chain, allows for the rapid formation of robust, cross-linked polymer networks.

Physicochemical Data

The key physical and chemical properties of TEGDA are summarized below, providing essential data for its application in various formulations.[1][2][3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 1680-21-3 | [2] |

| Molecular Formula | C₁₂H₁₈O₆ | [6] |

| Molecular Weight | 258.27 g/mol | [3][6] |

| Appearance | Clear, colorless liquid | [1][5] |

| Odor | Slight acrylic odor | [1][5] |

| Density | 1.10 - 1.11 g/cm³ at 25°C | [1][4] |

| Boiling Point | >300°C | [1][5] |

| Melting/Freezing Point | -20°C | [1][5] |

| Viscosity | 10 - 25 mPa·s at 25°C | [1][5] |

| Flash Point | >100°C | [2] |

| Refractive Index (n20/D) | 1.461 - 1.464 | [4][7] |

| Solubility | Sparingly soluble in water | [2] |

Safety and Handling

TEGDA is classified as a hazardous substance. Proper personal protective equipment (PPE), including gloves and eye protection, should be used during handling.[2] Work should be conducted in a well-ventilated area.

| Hazard Class & Category | Hazard Statement | Pictogram | Reference(s) |

| Skin Irritation 2 | H315: Causes skin irritation | GHS07 | [2][8] |

| Eye Irritation 2 | H319: Causes serious eye irritation | GHS07 | [2][8] |

| Skin Sensitization 1 | H317: May cause an allergic skin reaction | GHS07 | [2][8] |

Precautionary Statements: P261, P264, P272, P280, P302+P352, P305+P351+P338[2][4]

Applications in Research and Drug Delivery

TEGDA's properties make it a valuable component in various advanced applications. Its primary function is as a crosslinking agent in free-radical polymerization.[9]

-

Hydrogels for Drug Delivery: As a polyethylene glycol (PEG)-containing monomer, TEGDA is used to synthesize hydrogels.[7] These cross-linked networks can encapsulate therapeutic agents, allowing for their controlled and sustained release.[7]

-

Biomaterials and Tissue Engineering: Photopolymerizable TEGDA-based hydrogels serve as scaffolds in tissue engineering, providing a synthetic extracellular matrix that can be functionalized to support cell adhesion and growth.[10][11]

-

UV/EB-Curable Systems: Its high reactivity enables rapid curing under UV or electron beam (EB) radiation, making it ideal for high-performance coatings, adhesives, and printing inks.[5][9]

-

3D Printing Resins: TEGDA is a key component in resins for vat photopolymerization 3D printing, where its low viscosity and fast curing speed are advantageous.[5]

Polymerization and Material Characterization

TEGDA readily undergoes free-radical polymerization. The two acrylate groups allow it to act as a crosslinker, forming a three-dimensional polymer network. This reaction can be initiated thermally or photochemically.

References

- 1. This compound (1680-21-3) for sale [vulcanchem.com]

- 2. gestis-database.dguv.de [gestis-database.dguv.de]

- 3. This compound CAS#: 1680-21-3 [m.chemicalbook.com]

- 4. Tri(ethyleneglycol) diacrylate MEHQ = 1000ppm inhibitor, 97 1680-21-3 [sigmaaldrich.com]

- 5. adakem.com [adakem.com]

- 6. Page loading... [guidechem.com]

- 7. polysciences.com [polysciences.com]

- 8. palmerholland.com [palmerholland.com]

- 9. This compound (TEGDA) – Research Grade [benchchem.com]

- 10. moonlab.engin.umich.edu [moonlab.engin.umich.edu]

- 11. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Research-Grade Triethylene Glycol Diacrylate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of research-grade triethylene glycol diacrylate (TEGDA), a versatile crosslinking agent with significant applications in biomaterials, drug delivery, and polymer science. This document details commercial suppliers, technical specifications, experimental protocols, and key chemical pathways to assist researchers in sourcing and effectively utilizing this monomer.

Commercial Suppliers and Product Specifications

Sourcing high-purity TEGDA is critical for reproducible research outcomes. Research-grade TEGDA is typically characterized by high purity (often ≥97%), low moisture content, and the presence of a polymerization inhibitor to ensure stability. Below is a comparison of commercially available research-grade TEGDA from various suppliers.

Table 1: Commercial Suppliers of Research-Grade this compound

| Supplier | Product Name/Number | Purity/Assay | Inhibitor | Key Features |

| Sigma-Aldrich | Tri(ethyleneglycol) diacrylate (Product No. 763977) | 97% | ≤1000 ppm MEHQ | Quality Level 100, suitable for polymerization reactions.[1] |

| Kyfora Bio | This compound (TriEGDA) (Product No. 02655) | Information not specified | Information not specified | Marketed as a crosslinking monomer for synthesizing hydrogels for drug delivery. |

| Polysciences, Inc. | This compound (TriEGDA) | Information not specified | Information not specified | Noted for use in UV curing coatings and as a PEG-containing crosslinker for drug delivery hydrogels. |

| Adakem Kimya Ltd | This compound (TEGDA) | ≥98% | Information not specified | Low-viscosity, difunctional acrylate monomer for UV/EB-curable systems.[1] |

| Guangdong Lencolo New Material Co., LTD | L-61029(TEGDA) this compound | Information not specified | 400-600 ppm | Good hydrophilicity, flexibility, and impact strength.[2] |

| Dayang Chem (Hangzhou) Co.,Ltd | This compound | Industrial Grade/99% | Information not specified | Available in various grades from research to industrial scale. |

| QINGDAO RENAS POLYMER MATERIAL CO. | This compound | >98% | 200-400 ppm MEHQ | Specified for UV-curable materials, resin synthesis, and functional coatings. |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1680-21-3 |

| Molecular Formula | C12H18O6 |

| Molecular Weight | 258.27 g/mol |

| Appearance | Clear, colorless liquid |

| Density | 1.110 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.464[1] |

| Viscosity | 10-20 cP at 25 °C[2] |

| Boiling Point | >300 °C |

| Flash Point | 146.4 °C[2] |

Synthesis Pathway

The synthesis of this compound typically involves the esterification of triethylene glycol with acrylic acid or its derivatives, such as acryloyl chloride. The following diagram illustrates a common synthetic route.

Quality Control Workflow for Research-Grade TEGDA

Ensuring the quality and purity of TEGDA is paramount for its use in sensitive research applications. A typical quality control workflow involves a series of analytical tests to verify the identity and purity of the final product.

Experimental Protocol: Synthesis of TEGDA Hydrogels for Drug Delivery

This protocol describes the fabrication of TEGDA hydrogels via photopolymerization, a common method for creating hydrogel networks for controlled drug release studies.[3]

Materials:

-

This compound (TEGDA)

-

Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, such as Irgacure 1173)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Hydrophilic drug of interest

-

UV lamp (365 nm)

-

Molds (e.g., polydimethylsiloxane (PDMS) molds)

Methodology:

-

Preparation of the Prepolymer Solution:

-

In a light-protected vial, dissolve the desired concentration of TEGDA (e.g., 20-50% w/v) in PBS.

-

Add the photoinitiator to the TEGDA solution at a concentration of 0.05-0.5% (w/v).

-

Vortex the solution until the photoinitiator is completely dissolved.

-

For in situ drug loading, dissolve the desired amount of the hydrophilic drug in the prepolymer solution.

-

-

Casting and Curing:

-

Pipette the prepolymer solution into the molds.

-

Place the molds under a UV lamp and expose the solution to UV light for 5-15 minutes to initiate polymerization and crosslinking. Curing time may vary depending on UV intensity and the concentrations of prepolymer and photoinitiator.

-

-

Washing and Swelling:

-

Carefully remove the crosslinked hydrogels from the molds.

-

Wash the hydrogels extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and photoinitiator.

-

-

Drug Release Study:

-

Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., 10 mL of PBS) in a sealed container.

-

Maintain the container in a shaking incubator at 37°C and a constant agitation speed (e.g., 100 rpm).

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.

-

Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Polymerization Mechanism: Free Radical Polymerization of TEGDA

The crosslinking of TEGDA to form a hydrogel network typically proceeds via a free-radical polymerization mechanism. This chain-growth process consists of three main stages: initiation, propagation, and termination.

This technical guide provides a foundational understanding of research-grade this compound for its application in scientific research, particularly in the fields of materials science and drug development. For specific applications, it is recommended to consult the detailed technical documentation provided by the respective suppliers.

References

An In-depth Technical Guide to the Thermal Properties of Triethylene Glycol Diacrylate (TTEGDA) Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermal properties of triethylene glycol diacrylate (TTEGDA) polymers. Designed for researchers, scientists, and professionals in drug development, this document details the glass transition temperature, thermal decomposition characteristics, and coefficient of thermal expansion of poly(TTEGDA). The guide includes structured data tables for easy comparison, detailed experimental protocols, and visualizations of relevant biological and drug delivery mechanisms.

Core Thermal Properties of Poly(TTEGDA)

The thermal behavior of a polymer is critical to its application, dictating its processing parameters, stability, and performance in various environments. For poly(TTEGDA), a crosslinked acrylate polymer, the key thermal properties are its glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE).

Quantitative Data Summary

The following tables summarize the key thermal properties of poly(TTEGDA) and its analogues. It is important to note that these values can be significantly influenced by factors such as the degree of crosslinking, the presence of comonomers, and the specific experimental conditions.

| Property | Typical Value | Influencing Factors |

| Glass Transition Temperature (Tg) | ~26°C | Crosslinking density, copolymer composition, molecular weight of the precursor |

| Thermal Decomposition Onset (Td) | 300 - 340°C | Heating rate, atmosphere, presence of additives |

| Coefficient of Thermal Expansion (CTE) | 180 - 205 (µm/m·°C) | Temperature (below/above Tg), crosslinking density, polymer composition |

Table 1: Key Thermal Properties of Poly(TTEGDA) and its Analogs.

| Polymer System | Glass Transition Temperature (Tg) | Thermal Decomposition (5% Mass Loss) |

| Poly(TTEGDA) (estimated) | ~26°C | > 316°C |

| Poly(ethylene glycol) diacrylate (PEGDA) | 25.8°C | 340 - 415°C |

| PEGDA with 10% diacrylate comonomer | ~37.0°C | Not specified |

| PEGDA with 10% triacrylate comonomer | ~45.0°C | Not specified |

| PEGDA with 10% tetraacrylate comonomer | ~56.5°C | Not specified |

| Poly(ethyl acrylate) | -24°C | > 316°C[1] |

Table 2: Comparative Thermal Properties of Poly(TTEGDA) and Related Acrylate Polymers.[1][2][3]

Experimental Protocols for Thermal Analysis

Accurate characterization of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA) as they apply to poly(TTEGDA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

DSC is used to determine the glass transition temperature, a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state.

Methodology:

-

Sample Preparation: A small sample of the cured poly(TTEGDA) (approximately 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

The sample is first cooled to a temperature well below the expected Tg, for example, -50°C, to ensure a stable baseline.

-

The sample is then heated at a constant rate, typically 10°C/min, to a temperature above the glass transition, for instance, 100°C.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation: A small sample of the cured poly(TTEGDA) (approximately 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

Instrument Setup: The TGA instrument is purged with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to study the thermal decomposition without oxidation.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[4][5][6]

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of the major weight loss step is reported as the decomposition temperature (Td). The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition. For poly(ethylene glycol) based polymers, the thermal decomposition of the backbone starts around 340°C and concludes near 415°C.[3]

Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion (CTE)

TMA measures the dimensional changes of a material as a function of temperature. The CTE is a key parameter derived from this analysis.

Methodology:

-

Sample Preparation: A sample of the cured poly(TTEGDA) with a well-defined geometry (e.g., a rectangular prism with flat, parallel surfaces) is prepared.

-

Instrument Setup: The sample is placed in the TMA under a small, constant compressive load (e.g., 0.05 N) to ensure continuous contact with the probe.

-

Thermal Program: The sample is heated at a controlled rate, typically 5 K/min, over the desired temperature range.

-

Data Analysis: The TMA curve plots the change in the sample's dimension (e.g., thickness) versus temperature. The CTE is calculated from the slope of this curve. A change in the slope of the TMA curve is indicative of the glass transition. The CTE is typically reported for the temperature ranges below and above the Tg.

Factors Influencing Thermal Properties

Effect of Crosslinking Density

The degree of crosslinking in the polymer network has a significant impact on its thermal properties. A higher crosslinking density, achieved by using monomers with higher functionality or by increasing the extent of polymerization, leads to a more constrained network structure. This increased rigidity restricts the mobility of the polymer chains, resulting in a higher glass transition temperature.[7] Conversely, a lower crosslinking density allows for greater chain mobility and thus a lower Tg. The coefficient of thermal expansion is also affected, with higher crosslinking density generally leading to a lower CTE.

Effect of Copolymerization

Introducing comonomers into the TTEGDA polymer network can be used to tailor its thermal properties. For instance, copolymerizing TTEGDA with other diacrylates, triacrylates, or tetraacrylates can increase the crosslinking density and, consequently, the glass transition temperature.[2] The specific chemical nature of the comonomer will also play a role in the overall thermal stability and expansion characteristics of the resulting copolymer.

Relevance to Drug Development

The thermal properties of poly(TTEGDA) are of paramount importance in its application in drug delivery systems, particularly in the formation of hydrogels for controlled release.

Biocompatibility and Cellular Interaction

The interaction of a biomaterial with surrounding tissues is a complex process involving a cascade of cellular signaling events. While poly(ethylene glycol)-based materials are generally considered biocompatible, the initial cellular response to an implanted hydrogel can be represented by the following simplified pathway.[8][9]

Drug Release Mechanism from Poly(TTEGDA) Hydrogels

The release of a therapeutic agent from a poly(TTEGDA) hydrogel is primarily governed by two interconnected processes: swelling of the hydrogel matrix and diffusion of the drug molecule.[10][11][12][13]

The glass transition temperature plays a role in the mobility of the polymer chains and can influence the rate of both swelling and diffusion, thereby affecting the drug release kinetics. The thermal stability of the polymer, as determined by TGA, is crucial for ensuring the integrity of the drug delivery system during storage and, in some cases, during sterilization procedures that involve heat.

References

- 1. researchgate.net [researchgate.net]

- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Drug Release Kinetics and Transport Mechanisms from Semi-interpenetrating Networks of Gelatin and Poly(ethylene glycol) diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tchie.uni.opole.pl [tchie.uni.opole.pl]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Understanding the Viscosity of Tri(ethylene glycol) diacrylate (TEGDA) at Various Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the viscosity of Tri(ethylene glycol) diacrylate (TEGDA), a crucial physical property for researchers and professionals in drug development and material science. Understanding the viscosity of TEGDA and its dependence on temperature is essential for applications such as the formulation of drug delivery systems, hydrogels, and dental resins, as it directly influences processing, handling, and final product performance.

Core Concepts

Viscosity is a measure of a fluid's resistance to flow. For a monomer like TEGDA, this property is critical in predicting its behavior during mixing, pumping, and polymerization processes. The viscosity of TEGDA, like most liquids, is highly dependent on temperature. As temperature increases, the kinetic energy of the molecules increases, leading to a decrease in intermolecular forces and, consequently, a lower viscosity. This relationship is a key consideration in designing and controlling manufacturing and experimental processes involving TEGDA.

Data on TEGDA Viscosity

Below is a summary of the available data for the dynamic viscosity of Tri(ethylene glycol) diacrylate:

| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s or cP) |

| 25 | 298.15 | 10 - 25[1][2][3] |

Note: mPa·s (millipascal-second) is equivalent to cP (centipoise).

While this table is limited to a single temperature, it provides a crucial reference point. For applications requiring TEGDA to be used at different temperatures, it is imperative to perform experimental measurements to determine the precise viscosity. The general trend observed for similar acrylate monomers is a significant decrease in viscosity with an increase in temperature.

Experimental Protocols for Viscosity Measurement

Accurate determination of TEGDA viscosity requires standardized experimental protocols. The two most common methods for measuring the dynamic viscosity of such liquids are rotational viscometry and capillary viscometry.

Rotational Viscometry (e.g., Brookfield Viscometer)

This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is directly proportional to the measured torque.

Apparatus:

-

Brookfield-type rotational viscometer

-

Appropriate spindle set

-

Temperature-controlled water bath or chamber

-

Beaker or sample container

Procedure:

-

Instrument Setup: Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

-

Sample Preparation: Place a sufficient volume of TEGDA into a beaker to ensure the spindle will be immersed to the specified mark.

-

Temperature Control: Place the beaker in a temperature-controlled bath and allow the sample to reach thermal equilibrium at the desired temperature.

-

Spindle Selection: Choose a spindle and rotational speed appropriate for the expected viscosity of TEGDA. For low-viscosity liquids, a larger spindle and higher speed are typically used.

-

Measurement: Attach the selected spindle to the viscometer. Immerse the spindle into the TEGDA sample, avoiding the introduction of air bubbles. Start the motor and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading in mPa·s or cP. It is good practice to record the torque percentage to ensure the measurement is within the optimal range for the selected spindle and speed.

-

Repeatability: Repeat the measurement at different rotational speeds to check for Newtonian behavior (viscosity independent of shear rate). For each new temperature, repeat steps 3-6.

Capillary Viscometry (ASTM D445)

This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the fluid at that temperature.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Temperature-controlled viscometer bath

-

Stopwatch or automatic timer

-

Pipettes

Procedure:

-

Viscometer Selection: Choose a viscometer with a capillary size appropriate for the expected viscosity of TEGDA.